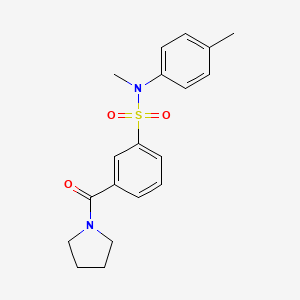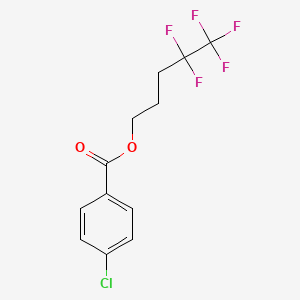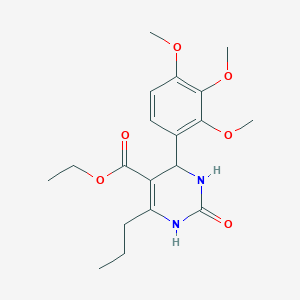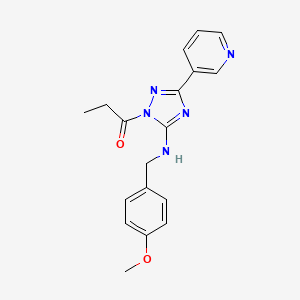
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
MS-275 works by inhibiting N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-cancer effects. MS-275 has been shown to selectively inhibit HDAC1, HDAC3, and HDAC6, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. MS-275 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. In addition, MS-275 has been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MS-275 is its selectivity for specific HDAC isoforms, which allows for more targeted effects on gene expression. However, one limitation is its potential toxicity, as it can affect the expression of many genes beyond those targeted by N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. Additionally, MS-275 can have variable effects depending on the cell type and context, which can complicate its use in lab experiments.
Direcciones Futuras
Future research on MS-275 could focus on its potential applications in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the potential applications of MS-275 in other diseases beyond cancer, such as neurodegenerative disorders and sickle cell anemia. Finally, future research could focus on developing more selective and less toxic HDAC inhibitors that could have greater therapeutic potential.
Métodos De Síntesis
MS-275 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-(1-pyrrolidinyl)amine, followed by the reaction with 3-bromoaniline and subsequent deprotection of the pyrrolidine nitrogen.
Aplicaciones Científicas De Investigación
MS-275 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anti-cancer agents. MS-275 has also been studied for its potential applications in other diseases, such as HIV, sickle cell anemia, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20(2)25(23,24)18-7-5-6-16(14-18)19(22)21-12-3-4-13-21/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLKPOOEDGJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)